molecular formula C15H18N2O4S2 B12207270 N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12207270
M. Wt: 354.4 g/mol
InChI Key: CMBDGYNIZMELAK-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a bicyclic sulfone-containing thiazole derivative with a propanamide side chain and a 3-methoxyphenyl substituent. The (2Z)-ylidene configuration and the 3-methoxyphenyl group contribute to its stereoelectronic properties, which may influence binding interactions in pharmacological contexts.

Properties

Molecular Formula

C15H18N2O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C15H18N2O4S2/c1-3-14(18)16-15-17(10-5-4-6-11(7-10)21-2)12-8-23(19,20)9-13(12)22-15/h4-7,12-13H,3,8-9H2,1-2H3

InChI Key

CMBDGYNIZMELAK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced thiazole derivatives.

Scientific Research Applications

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Pharmacological Activity Key References
N-[(2Z)-3-(3-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide Tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide 3-Methoxyphenyl, propanamide Not explicitly reported (likely CNS/anticonvulsant due to structural similarity) N/A
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide 3,4-Dimethoxyphenyl, acetamide Enhanced metabolic stability (sulfone groups); potential neuroactivity
rel-N-(4-Chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide (Les-3384) Thiopyrano[2,3-d]thiazole 4-Chlorophenyl, propanamide Anticonvulsant (leader in preclinical screening)
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide Dibenzo-thiadiazocin-thiazole hybrid 2,5-Dimethoxyphenyl, 4-fluorophenyl, propanamide Likely CNS-targeted (fluorophenyl enhances blood-brain barrier penetration)

Structural and Functional Insights

Core Structure Variations: The target compound’s tetrahydrothienothiazole core differs from Les-3384’s thiopyrano-thiazole system . Sulfone groups in the target compound and its dimethoxyphenyl analog increase polarity compared to non-sulfonated thiazoles, improving solubility but possibly reducing membrane permeability.

Substituent Effects :

  • Methoxy Groups : The 3-methoxyphenyl substituent in the target compound vs. 3,4-dimethoxyphenyl in alters electronic and steric profiles. Dimethoxy derivatives may exhibit stronger π-π stacking interactions but higher metabolic susceptibility.
  • Amide Side Chains : Propanamide (target compound) vs. acetamide () affects hydrogen-bonding capacity and steric bulk. Longer alkyl chains (propanamide) may enhance lipophilicity and bioavailability.

Pharmacological Implications: Les-3384’s anticonvulsant activity suggests that the thiopyrano-thiazole scaffold and 4-chlorophenyl group are critical for targeting ion channels or GABA receptors. The target compound’s methoxyphenyl group may modulate similar pathways but with distinct efficacy due to differences in core structure. Fluorophenyl and dimethoxyphenyl substituents in highlight the role of electron-withdrawing/donating groups in tuning CNS penetration and target affinity.

Biological Activity

The compound N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a thiazole-fused derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Before delving into biological activities, it is essential to understand the chemical structure of the compound. The molecular formula is C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S with a molecular weight of approximately 316.42 g/mol. The compound features a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC17H20N2O2S
Molecular Weight316.42 g/mol
InChI KeyPRXJYKNPTZEQHM-UHFFFAOYSA-N
CAS Number27070-61-7

Antitumor Activity

Recent studies have evaluated the cytotoxic effects of thiazole derivatives against various cancer cell lines. For instance, a study assessed the activity of structurally similar compounds against human cancer cell lines such as Huh7-D12, Caco-2, and MCF-7. The results indicated that many thiazole derivatives exhibited significant inhibition of tumor cell growth, with some compounds showing IC50 values in the micromolar range .

Case Study: Cytotoxicity Assessment

  • Cell Lines Tested : Huh7-D12, Caco-2, HCT-116, MCF-7
  • Results : Compounds demonstrated substantial growth inhibition with IC50 values ranging from 1 to 10 µM for some derivatives.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Several thiazole derivatives have been shown to inhibit various protein kinases involved in cancer progression. For instance, compounds related to this class have demonstrated inhibitory activity against DYRK1A kinase and other cancer-associated kinases .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.

Antibacterial Activity

In addition to antitumor properties, thiazole derivatives like this compound have been evaluated for antibacterial activity. Studies indicate that these compounds can exhibit significant inhibition against Gram-positive bacteria strains .

Case Study: Antibacterial Evaluation

  • Bacterial Strains Tested : Staphylococcus aureus, Bacillus subtilis
  • Results : Notable antibacterial activity was observed with minimum inhibitory concentrations (MIC) in the low micromolar range.

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